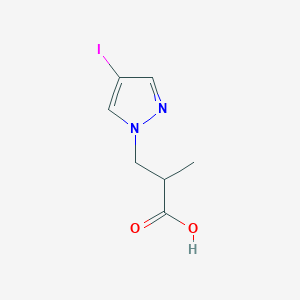![molecular formula C19H17NO5 B6231872 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate CAS No. 900634-67-5](/img/no-structure.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate is an organic compound that has recently been gaining attention due to its potential applications in scientific research. This compound is derived from the reaction of isoindole and 2-propanol, and it has been found to have a wide range of biochemical and physiological effects. In
科学研究应用
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate has been found to have a wide range of applications in scientific research. This compound has been found to be a useful tool for studying enzyme inhibition, as it can be used to inhibit certain enzymes that are involved in the metabolism of drugs. Additionally, it has been used in the study of protein-protein interactions, as it can be used to bind to certain proteins and alter their activity. It has also been used to study the effects of oxidative stress, as it has been found to have antioxidant properties.
作用机制
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body in order to exert its effects. It has been found to bind to certain enzymes, such as cytochrome P450, and inhibit their activity. Additionally, it has been found to bind to certain proteins, such as the epidermal growth factor receptor, and alter their activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. Furthermore, it has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate has several advantages and limitations when it comes to laboratory experiments. One of the main advantages of this compound is its stability, as it is relatively stable in aqueous solutions and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be prepared in a relatively short amount of time. However, one of the main limitations of this compound is its solubility, as it is not very soluble in water and can be difficult to dissolve in certain solvents.
未来方向
There are many potential future directions for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate. One potential direction is to further study the biochemical and physiological effects of this compound, as there is still much to be learned about its effects on the body. Additionally, further research could be done to explore the potential applications of this compound in drug development, as it has already been found to have anti-cancer and anti-inflammatory properties. Finally, further research could be done to explore the potential applications of this compound in the fields of biotechnology and nanotechnology, as it has already been found to have potential applications in these areas.
合成方法
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate involves the reaction of isoindole and 2-propanol in the presence of a strong base such as sodium hydroxide. This reaction is carried out at room temperature and requires the use of a solvent such as acetonitrile or dichloromethane. The reaction is typically complete within a few hours, and the product can be isolated by filtration and dried.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate' involves the reaction of 2-[4-(propan-2-yl)phenoxy]acetic acid with phthalic anhydride in the presence of a catalyst to form the intermediate compound 2-[4-(propan-2-yl)phenoxy]phenyl 2,3-dioxo-1,3-dihydro-1H-isoindole-1-carboxylate. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to form the final product.", "Starting Materials": [ "2-[4-(propan-2-yl)phenoxy]acetic acid", "Phthalic anhydride", "Acetic anhydride" ], "Reaction": [ "Step 1: React 2-[4-(propan-2-yl)phenoxy]acetic acid with phthalic anhydride in the presence of a catalyst (such as sulfuric acid or phosphoric acid) at a temperature of 150-200°C to form the intermediate compound 2-[4-(propan-2-yl)phenoxy]phenyl 2,3-dioxo-1,3-dihydro-1H-isoindole-1-carboxylate.", "Step 2: Cool the reaction mixture and add acetic anhydride in the presence of a catalyst (such as pyridine or triethylamine) at room temperature to form the final product 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate.", "Step 3: Purify the final product by recrystallization or column chromatography." ] } | |
CAS 编号 |
900634-67-5 |
分子式 |
C19H17NO5 |
分子量 |
339.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




